molecular formula C16H22N2O5S B2373091 N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-06-0

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2373091
CAS No.: 899968-06-0
M. Wt: 354.42
InChI Key: BMTWOWSYQIIORP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxole ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Azepane Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors.

    Biology: The compound may be used in studies involving cell signaling pathways and enzyme inhibition.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research into its bioavailability, metabolism, and potential therapeutic effects is ongoing.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzodioxole ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
  • N-[2-(morpholin-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(13-5-6-14-15(11-13)23-12-22-14)17-7-10-24(20,21)18-8-3-1-2-4-9-18/h5-6,11H,1-4,7-10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTWOWSYQIIORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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